4,8-dihexoxythieno[2,3-f][1]benzothiole
Description
4,8-Dihexoxythieno[2,3-f][1]benzothiole is a heterocyclic aromatic compound featuring a fused thieno[2,3-f][1]benzothiole core substituted with hexyloxy groups at the 4- and 8-positions. The hexyloxy substituents enhance solubility in organic solvents, making this compound particularly valuable in materials science, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) . Its electronic structure, characterized by extended π-conjugation and sulfur-rich heterocycles, facilitates charge transport, a critical property for optoelectronic applications .
Properties
IUPAC Name |
4,8-dihexoxythieno[2,3-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S2/c1-3-5-7-9-13-23-19-17-11-15-26-22(17)20(18-12-16-25-21(18)19)24-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKCXFXVXJKVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719271 | |
| Record name | 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359017-55-3 | |
| Record name | 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-dihexoxythieno2,3-fbenzothiole typically involves the following steps:
- Formation of the Thieno2,3-fbenzothiole Core: This is achieved through a series of cyclization reactions starting from suitable precursors such as 2-bromo-3-hexylthiophene.
- Substitution with Hexyloxy Groups: The introduction of hexyloxy groups at the 4 and 8 positions is usually carried out via nucleophilic substitution reactions using hexyloxy halides under basic conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings but scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dihexoxythieno2,3-fbenzothiole undergoes various chemical reactions, including:
- Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents at the hexyloxy positions.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, potassium permanganate.
- Reduction: Lithium aluminum hydride, sodium borohydride.
- Substitution: Hexyloxy halides, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the hexyloxy positions .
Scientific Research Applications
4,8-Dihexoxythieno2,3-fbenzothiole has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
- Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Research is ongoing to explore its potential as a therapeutic agent.
- Industry: It is used in the development of organic electronic devices, such as organic photovoltaics and field-effect transistors .
Mechanism of Action
The mechanism of action of 4,8-dihexoxythieno2,3-fbenzothiole is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic properties of materials in which it is incorporated, making it useful in organic electronics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,8-dihexoxythieno[2,3-f][1]benzothiole with analogs differing in substituents, heteroatom arrangements, and applications.
Substituent Variations
Alkoxy Substituents
- 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene (CAS: 1160823-77-7): This compound replaces the thieno[2,3-f][1]benzothiole core with a benzo[1,2-b:4,5-b']dithiophene backbone. Molecular weight: 446.71 g/mol vs. 716.716 g/mol for the brominated analog in .
- 2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole (CAS: 1336893-15-2): Bromine atoms at the 2- and 6-positions introduce electron-withdrawing effects, contrasting with the electron-donating hexyloxy groups. This creates a donor-acceptor architecture, useful for tuning bandgaps in semiconductors .
Ketone Substituents
- Thieno[2,3-f][1]benzothiole-4,8-dione (CAS: 32281-36-0): Replacing alkoxy groups with ketones results in an electron-deficient core, suitable as an acceptor material in OPVs. The absence of solubilizing alkyl chains limits its processability compared to this compound .
Heteroatom Modifications
- Thieno[2,3-f]benzofuran Derivatives: Compounds like ethyl 4,8-dioxo-4,8-dihydrothieno[2,3-f]benzofuran-6-carboxylate replace sulfur with oxygen in one fused ring. This reduces electron density and alters absorption spectra, impacting photovoltaic efficiency .
Application-Specific Performance
Structural Characterization
Key Research Findings
- Optoelectronic Tuning : Alkoxy chain length directly correlates with solubility and film-forming ability but inversely affects charge mobility due to increased steric bulk .
- Donor-Acceptor Systems: Brominated derivatives (e.g., ) demonstrate enhanced open-circuit voltage (VOC) in OPVs due to deeper HOMO levels .
- Biological Relevance: No antibacterial data exist for this compound, though structurally distinct pyrido[2,3-f]quinoxalines show activity .
Biological Activity
Overview of 4,8-Dihexoxythieno[2,3-f]benzothiole
4,8-dihexoxythieno[2,3-f]benzothiole is characterized by its unique structure that includes a thieno[2,3-f]benzothiole core and hexoxy substituents at the 4 and 8 positions. This structural configuration is believed to influence its biological properties significantly.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 226.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 4,8-dihexoxythieno[2,3-f]benzothiole can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
- Enzyme Inhibition : It has been noted to interact with specific enzymes involved in metabolic pathways, potentially altering their activity.
Case Studies and Research Findings
-
Antioxidant Study :
- A study conducted on various thieno[2,3-f]benzothiole derivatives indicated that compounds with hexoxy groups demonstrated enhanced radical scavenging activity compared to their non-substituted counterparts. This suggests that the hexoxy substituents may play a crucial role in enhancing antioxidant capacity.
-
Antimicrobial Activity :
- In vitro tests showed that 4,8-dihexoxythieno[2,3-f]benzothiole exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating potential for development as a new antimicrobial agent.
-
Enzyme Interaction :
- Research focusing on enzyme inhibition revealed that this compound could inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. This interaction highlights its potential implications in pharmacology and toxicology.
Comparative Analysis
To understand the uniqueness of 4,8-dihexoxythieno[2,3-f]benzothiole compared to similar compounds, a comparative analysis was conducted:
| Compound | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 4,8-Dihexoxythieno[2,3-f]benzothiole | High | Moderate | Yes |
| Thieno[2,3-f]benzothiole | Moderate | Low | No |
| Benzothiazole derivatives | Low | High | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
